molecular formula C15H21N5O3S B6483748 N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1207025-85-1

N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide

Cat. No. B6483748
CAS RN: 1207025-85-1
M. Wt: 351.4 g/mol
InChI Key: OCCSLLBYWRVNHL-UHFFFAOYSA-N
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Description

N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide (N-MesPipe-BDZ) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the benzodiazepine family, which consists of compounds that act as receptor antagonists and agonists in the body. N-MesPipe-BDZ has been used in a variety of research studies, including those related to the treatment of anxiety disorders, depression, and other neurological conditions.

Scientific Research Applications

N-MesPipe-BDZ has been studied extensively in scientific research. It has been used as a model compound to study the effects of benzodiazepines on the central nervous system. It has also been used to study the effects of benzodiazepines on anxiety disorders, depression, and other neurological conditions. It has also been used in studies related to the development of new drugs for the treatment of these conditions.

Mechanism of Action

N-MesPipe-BDZ acts as a receptor antagonist and agonist in the body. It binds to specific receptors in the brain, such as the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. By binding to these receptors, N-MesPipe-BDZ modulates the activity of these receptors and can produce a range of effects, from anxiolytic to sedative.
Biochemical and Physiological Effects
N-MesPipe-BDZ has been found to produce a range of biochemical and physiological effects in the body. It has been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. It has also been found to have anxiolytic and sedative effects, which can be beneficial in the treatment of anxiety disorders and depression.

Advantages and Limitations for Lab Experiments

N-MesPipe-BDZ has several advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Another advantage is that it has a wide range of effects on the central nervous system, which makes it useful in the study of anxiety and other neurological conditions. A limitation is that it is not approved for human use, so it cannot be used to test potential new drugs.

Future Directions

N-MesPipe-BDZ has been studied extensively in scientific research, but there are still many potential future directions for its use. One potential direction is the development of new drugs for the treatment of anxiety disorders and depression. Another potential direction is the study of its effects on other neurological conditions, such as autism and Alzheimer’s disease. Additionally, further research into its mechanism of action could lead to the development of more targeted drugs for the treatment of these conditions. Finally, N-MesPipe-BDZ could be used in combination with other drugs to produce more effective treatments for these conditions.

Synthesis Methods

N-MesPipe-BDZ is a synthetic compound that can be prepared through a multi-step synthesis process. The first step involves the reaction of 4-methanesulfonylpiperazine with 1-bromo-3-benzodiazole-5-carboxylic acid in an aqueous medium. This reaction produces N-MesPipe-BDZ as a white crystalline solid. The second step involves the purification of the compound through recrystallization from an alcohol solution.

properties

IUPAC Name

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-24(22,23)20-8-6-19(7-9-20)5-4-16-15(21)12-2-3-13-14(10-12)18-11-17-13/h2-3,10-11H,4-9H2,1H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCSLLBYWRVNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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